(E)-N-(6-(N-ethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Description
The compound (E)-N-(6-(N-ethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a benzothiazole-acrylamide hybrid featuring a benzo[d]thiazol-2-yl core substituted with an N-ethylsulfamoyl group at position 6 and an (E)-configured acrylamide linkage to a 3,4,5-trimethoxyphenyl moiety. The 3,4,5-trimethoxyphenyl group is a known pharmacophore in medicinal chemistry, often associated with microtubule disruption and antitumor activity .
Properties
IUPAC Name |
(E)-N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S2/c1-5-22-32(26,27)14-7-8-15-18(12-14)31-21(23-15)24-19(25)9-6-13-10-16(28-2)20(30-4)17(11-13)29-3/h6-12,22H,5H2,1-4H3,(H,23,24,25)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZIVBJIYYGNFW-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, biological activities, and synthetic yields:
Structure-Activity Relationship (SAR) Analysis
Role of the 3,4,5-Trimethoxyphenyl Group
This moiety is critical for binding to tubulin or kinases, as seen in combretastatin analogs .
Impact of Substituents on Benzothiazole Core
- N-Ethylsulfamoyl (target compound) : Enhances solubility compared to hydrophobic groups like trifluoromethyl (e.g., N-(6-CF₃-benzothiazole) in ).
Linker Configuration and Geometry
Q & A
Q. What are the key considerations for synthesizing this compound with high yield and purity?
- Methodological Answer: Synthesis requires multi-step optimization:
- Step 1: Coupling of benzo[d]thiazole and acrylamide precursors via nucleophilic substitution or condensation reactions. Use polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to enhance reactivity .
- Step 2: Control stereochemistry (E-configuration) by optimizing reaction temperature (60–80°C) and pH (neutral to mildly basic) to prevent isomerization .
- Step 3: Purification via column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity .
Key Data:
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | DMF | |
| Catalyst | Triethylamine | |
| Yield | 70–85% |
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer:
- 1H/13C NMR: Assign peaks for acrylamide double bond (δ 6.2–7.8 ppm for vinyl protons) and trimethoxyphenyl groups (δ 3.8–4.0 ppm for methoxy) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <2 ppm error .
- IR Spectroscopy: Identify carbonyl (C=O stretch at ~1650 cm⁻¹) and sulfonamide (S=O stretch at ~1350 cm⁻¹) groups .
- X-ray Crystallography (if crystalline): Resolve stereochemistry and intermolecular interactions (e.g., π–π stacking) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer: Contradictions often arise from assay variability or structural analogs. Address via:
- Standardized Assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls. Replicate dose-response curves (IC50 values) in triplicate .
- Structure-Activity Relationship (SAR): Compare analogs (e.g., substituents on the benzo[d]thiazole or trimethoxyphenyl groups) to isolate pharmacophores. For example, electron-withdrawing groups (e.g., sulfamoyl) enhance target binding .
- Meta-Analysis: Cross-reference data with PubChem or ChEMBL entries for similar acrylamides .
Q. What computational approaches predict interactions with biological targets?
- Methodological Answer:
- Molecular Docking (AutoDock Vina): Model binding to kinases (e.g., EGFR) using the compound’s 3D structure (DFT-optimized geometry). Prioritize poses with hydrogen bonds to sulfamoyl and acrylamide groups .
- MD Simulations (GROMACS): Simulate target-ligand stability over 100 ns. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
- QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Example Computational Data:
| Target | Docking Score (kcal/mol) | Binding Affinity (nM) |
|---|---|---|
| EGFR Kinase | -9.2 | 120 ± 15 |
| Tubulin | -8.7 | 250 ± 30 |
Q. How to optimize reaction pathways for scale-up without compromising stereochemical integrity?
- Methodological Answer:
- Flow Chemistry: Implement continuous flow reactors to maintain precise temperature (70°C ± 2°C) and residence time (30 min) during acrylamide formation .
- In-line Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .
- Catalyst Recycling: Immobilize catalysts (e.g., Pd/C) on silica gel to reduce costs and improve yield (reuse ≥5 cycles) .
Data Contradiction Analysis
Q. Why do thermal stability profiles vary across studies?
- Methodological Answer: Discrepancies arise from differing analytical methods:
- TGA vs. DSC: TGA measures mass loss (decomposition onset ~220°C), while DSC detects phase transitions (e.g., melting point ~180°C). Standardize protocols using identical heating rates (10°C/min) .
- Sample Purity: Impurities (e.g., residual solvents) lower observed stability. Validate purity via HPLC (>98%) before analysis .
Tables for Key Findings
Q. Table 1: Comparative Biological Activity of Structural Analogs
| Analog Structure | IC50 (μM) | Target | Reference |
|---|---|---|---|
| Replacement of trimethoxyphenyl with thiophene | 12.3 ± 1.2 | Tubulin | |
| Addition of morpholine moiety | 8.7 ± 0.9 | EGFR Kinase |
Q. Table 2: Reaction Optimization Parameters
| Variable | Impact on Yield | Optimal Range |
|---|---|---|
| Temperature | ↑ Yield to 80°C | 70–80°C |
| Solvent Polarity | Non-polar > Polar | Toluene/THF |
| Catalyst Loading | 5 mol% Pd/C | 5–7 mol% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
